molecular formula C11H17N3O B11894078 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11894078
M. Wt: 207.27 g/mol
InChI Key: HOODZKNWVGTQSP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a cycloalkyl substituent. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol (calculated based on ). The structure comprises a pyrazole ring fused to a partially hydrogenated pyridine ring, with a hydroxyl group at position 3 and a cyclopentyl group at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazolo-pyridine derivatives, which are known for modulating biological targets such as kinases and phosphodiesterases .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C11H17N3O/c15-11-9-6-3-7-12-10(9)13-14(11)8-4-1-2-5-8/h8,12-13H,1-7H2

InChI Key

HOODZKNWVGTQSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(N2)NCCC3

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of the Pyrazole Ring

A widely adopted approach involves the alkylation of a preformed pyrazolo[3,4-b]pyridine core. The hydroxyl group at the 3-position is retained throughout the synthesis, while the cyclopentyl moiety is introduced via nucleophilic substitution.

Protocol :

  • Starting Material : 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1093759-88-6) serves as the base structure.

  • Reaction Conditions : Cyclopentyl bromide (1.2 eq) is reacted with the pyrazole nitrogen in dimethylformamide (DMF) under basic conditions (K₂CO₃, 1.5 eq) at room temperature for 10–12 hours.

  • Workup : The product is isolated via aqueous extraction and recrystallized in a pentane:ethyl acetate (5:1) mixture.

Yield : 71–75%.
Key Advantage : Mild conditions and compatibility with the hydroxyl group.
Limitation : Requires access to the specialized pyrazolo-pyridine precursor.

Cyclocondensation Strategies

Hydrazine-Based Ring Formation

This method constructs the pyrazole ring through the condensation of cyclopentyl-substituted hydrazines with tetrahydropyridine derivatives.

Representative Pathway :

  • Precursor Synthesis : Cyclopentyl hydrazine is prepared via hydrazinolysis of cyclopentyl halides.

  • Cyclization : Reaction with 2-chloro-3-cyanopyridine in ethanol under reflux (80°C, 8 hours) forms the pyrazole ring.

  • Reduction : The pyridine ring is hydrogenated using Pd/C (10% wt) under H₂ (50 psi) to yield the tetrahydro derivative.

Yield : 58–63% (over three steps).
Challenges : Low regioselectivity during cyclization and purification difficulties due to byproducts.

Functional Group Interconversion

Hydroxyl Group Retention Strategies

The 3-hydroxy group poses stability challenges during synthesis. Two proven methodologies include:

Method A :

  • Protection : Temporarily silylate the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) prior to alkylation.

  • Deprotection : Cleavage with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group.

Method B :

  • Direct Synthesis : Employ hydroxyl-tolerant conditions (e.g., aqueous NaHCO₃) during cyclopentyl introduction to avoid protection-deprotection sequences.

Comparative Analysis of Synthetic Routes

MethodStarting Material CostYield (%)ScalabilityKey Limitation
N-AlkylationHigh71–75ModeratePrecursor availability
CyclocondensationLow58–63LowRegiochemical control
Negishi CouplingModerate68–72HighCatalyst cost

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine scaffold.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.

    Reduction: Formation of reduced derivatives with modified ring structures.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-cyclopentyl-tetrahydro-pyrazolo-pyridin-3-ol, highlighting substituent variations, synthesis routes, and functional properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cyclopentyl (2), -OH (3) C₁₁H₁₇N₃O 207.28 Multi-component reactions (e.g., Mahdavinia & Rahmati, 2015) Potential kinase inhibition (hypothesized)
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cyclohexyl (2), -OH (3) C₁₂H₁₉N₃O 221.30 Ionic liquid-mediated cyclization (e.g., [bmim][BF₄] in ) Corrosion inhibition (demonstrated)
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Tetrahydro-pyran (2), -OH (3) C₁₁H₁₇N₃O₂ 223.27 Cyclocondensation with Fe³⁺-montmorillonite Unreported bioactivity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo ring (fused), methyl (5,7) C₈H₇N₃OS 193.22 [3+3] Cyclocondensation with acetylacetone Anticancer activity (in vitro)

Substituent Effects on Physicochemical Properties

  • Cycloalkyl vs. Aromatic Substituents : The cyclopentyl group in the target compound confers moderate lipophilicity compared to bulkier cyclohexyl analogues (e.g., 2-cyclohexyl derivative, MW 221.30 g/mol). This impacts solubility and membrane permeability, critical for drug-likeness .
  • Positional Isomerism : The pyrazolo[3,4-c]pyridine isomer () exhibits a distinct fused-ring geometry, altering electronic distribution and hydrogen-bonding capacity compared to the [3,4-b] isomer .
  • Heteroatom Variations: Thiazolo[4,5-b]pyridinones () replace the pyrazole ring with a thiazole, enhancing electrophilicity and enabling interactions with cysteine residues in biological targets .

Biological Activity

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound with significant potential in medicinal chemistry. Its molecular formula is C11H17N3C_{11}H_{17}N_3 and it has a molar mass of 191.27 g/mol. This compound is part of a broader class of pyrazolo-pyridine derivatives that have been studied for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC11H17N3
Molar Mass191.27 g/mol
CAS Number949962-96-3
Boiling Point353.7 ± 32.0 °C
Density1.32 ± 0.1 g/cm³
pKa8.82 ± 0.20

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives, including 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This compound has shown promising results in inhibiting various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (μM)
HepG25–10
A54910–15
MCF-78–12
DU1456–9

The results indicated that the compound exhibited significant cytotoxicity against these cell lines, with IC50 values suggesting effective inhibition at relatively low concentrations.

The mechanism by which 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Specifically, it has been suggested that this compound may act as an inhibitor of certain protein kinases involved in cancer cell signaling.

Targeted Pathways

  • EGFR Pathway : The epidermal growth factor receptor (EGFR) is often implicated in tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor viability.
  • VEGFR Pathway : Vascular endothelial growth factor receptors (VEGFR) play a crucial role in angiogenesis; targeting this pathway can limit tumor growth by restricting blood supply.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound has been classified with potential skin and eye irritation risks based on safety data sheets:

  • Skin Contact : May cause inflammation characterized by itching and scaling.
  • Eye Contact : Potential for serious irritation or damage.

Toxicological Profile

The acute toxic effects include respiratory irritation upon inhalation and skin inflammation upon contact. Long-term exposure studies are necessary to fully understand the safety profile.

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for 2-cyclopentyl-substituted pyrazolo-pyridin-3-ol derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., cyclopentylamine with carbonyl compounds) followed by functional group transformations. Key steps include:

  • Cyclization : Use of acid/base catalysts (e.g., KOH) under reflux .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
    • Optimization : Reaction yield depends on temperature control (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) and confirms fused pyrazole-pyridine rings .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 245) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry, as seen in analogous compounds (e.g., envelope conformation of the tetrahydro-pyridine ring) .

Q. How does the compound’s reactivity vary under different pH and temperature conditions?

  • Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilic substitution at the pyrazole ring .
  • Basic conditions : Deprotonation of the hydroxyl group facilitates nucleophilic reactions (e.g., alkylation) .
  • Thermal stability : Decomposition occurs above 200°C, requiring inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of pyrazolo-pyridine derivatives, and how do structural modifications alter efficacy?

  • GABA receptor modulation : Analogues like THIP (a GABA agonist) show activity via binding to the GABAA receptor’s orthosteric site. The cyclopentyl group may enhance lipophilicity, improving blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) : Substitutions at the 2-position (e.g., cyclopentyl vs. cyclohexyl) impact receptor affinity. For example, bulkier groups reduce steric hindrance in hydrophobic binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data across analogues?

  • Case study : THIP’s thio-analogue (thio-THIP) loses GABAA agonism due to sulfur’s larger atomic radius disrupting hydrogen bonding .
  • Approach :

Comparative assays : Test analogues under standardized conditions (e.g., electrophysiology on neuronal cells) .

Computational docking : Predict binding modes using software like AutoDock to identify critical interactions (e.g., hydrogen bonds with Arg87 in GABAA) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Identifies essential features (e.g., hydroxyl group for hydrogen bonding, cyclopentyl for hydrophobic contacts) .

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